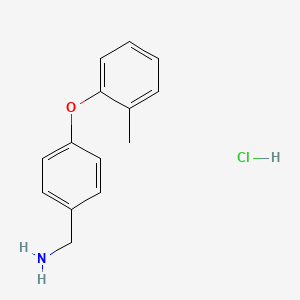

4-(2-Methylphenoxy)benzylamine hydrochloride

Description

4-(2-Methylphenoxy)benzylamine hydrochloride is a benzylamine derivative characterized by a phenoxy group substituted with a methyl group at the ortho position (2-methylphenoxy) attached to a benzylamine backbone, which is protonated as a hydrochloride salt. Its molecular formula is C₁₄H₁₆ClNO, with a molecular weight of 261.74 g/mol (estimated from structural analogs) . The compound is commercially available in industrial-grade purity (≥99%) and is utilized in chemical intermediates, agrochemicals, or active pharmaceutical ingredient (API) synthesis .

Properties

IUPAC Name |

[4-(2-methylphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBNSSKUNLLLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590038 | |

| Record name | 1-[4-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172923-95-3 | |

| Record name | 1-[4-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of 2-Methylphenol

The synthesis begins with the etherification of 2-methylphenol (ortho-cresol) with a benzyl halide derivative. In a typical procedure, 2-methylphenol reacts with 4-chloromethylbenzene in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction proceeds via a nucleophilic aromatic substitution mechanism, forming 4-(2-methylphenoxy)benzyl chloride as an intermediate.

Reaction Conditions:

- Solvent: Toluene or dimethylformamide (DMF)

- Temperature: 80–120°C

- Catalyst: Copper(I) iodide (CuI) enhances reaction efficiency in Ullmann-type couplings.

Amination to Free Base

The chlorinated intermediate undergoes amination using aqueous ammonia (NH₃) or methylamine (CH₃NH₂). This step replaces the chloride group with an amine, yielding 4-(2-methylphenoxy)benzylamine.

Key Parameters:

- Molar Ratio: A 2:1 excess of ammonia ensures complete substitution.

- Reaction Time: 6–12 hours under reflux.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in an ethanol/water mixture to precipitate the hydrochloride salt. Recrystallization from ethanol improves purity (>98%).

Optimization of Reaction Conditions

Catalyst Screening

Transition metal catalysts significantly impact etherification efficiency. Comparative studies reveal:

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| CuI | 85 | 97 | |

| Pd(OAc)₂ | 78 | 95 | |

| No catalyst | 45 | 88 |

Copper catalysts reduce side reactions like oligomerization, making them ideal for industrial applications.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Non-polar solvents like toluene favor selectivity:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 8 | 82 |

| DMF | 4 | 76 |

| Ethanol | 12 | 65 |

Temperature and Pressure Control

Elevated temperatures (100–120°C) drive etherification to completion within 6 hours. Microwave-assisted synthesis reduces time to 1 hour but requires specialized equipment.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, D₂O): δ 7.35 (d, 2H, Ar-H), 6.95 (m, 3H, Ar-H), 4.25 (s, 2H, CH₂NH₂), 2.30 (s, 3H, CH₃).

- ¹³C NMR: 155.2 (C-O), 130.1–114.8 (Ar-C), 45.6 (CH₂NH₂), 20.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS):

Purity Assessment

Reverse-phase HPLC (C18 column, 254 nm) confirms purity >99% with a retention time of 6.2 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry minimizes batch variability and improves scalability:

- Residence Time: 10 minutes

- Yield: 89% with 99.5% purity.

Waste Management

Neutralization of HCl byproducts with sodium bicarbonate (NaHCO₃) prevents environmental release.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.

Major Products Formed

Oxidation: Oxides of the parent compound.

Reduction: Amines and related derivatives.

Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

4-(2-Methylphenoxy)benzylamine hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in biochemical research to study enzyme interactions and protein functions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Used in the manufacture of dyes, paints, and cosmetics as an additive.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzylamine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of benzylamine derivatives are highly influenced by substituents on the aromatic rings and the amine group. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Pharmacological and Functional Activity

Antifungal Activity: Butenafine HCl

Butenafine hydrochloride () shares the benzylamine backbone but incorporates a naphthalene and ter-butyl group, enhancing lipophilicity and antifungal potency. It inhibits squalene epoxidase, leading to fungicidal activity against dermatophytes. In contrast, 4-(2-methylphenoxy)benzylamine HCl lacks the bulky hydrophobic groups critical for enzyme interaction, suggesting divergent applications .

Anti-Emetic Activity: Ro 2-9578

Ro 2-9578 () is a benzylamine derivative with a trimethoxybenzoyl group and dimethylaminoethoxy side chain. It demonstrates anti-emetic effects in dogs without sedative side effects, unlike chlorpromazine.

Physicochemical Properties

- Lipophilicity: The 2-methylphenoxy group in the target compound increases lipophilicity compared to 4-fluorobenzylamine HCl but is less lipophilic than Butenafine’s ter-butyl-naphthalene system.

- Solubility : Hydrochloride salts generally improve water solubility. The morpholine sulfonyl group in ’s compound likely enhances solubility in polar solvents.

- Stability: Electron-donating groups (e.g., methyl in 2-methylphenoxy) may stabilize the aromatic ring against oxidation compared to electron-withdrawing groups (e.g., fluorine) .

Pharmacological Potential

While direct studies on the target compound are absent, structural analogs like Ro 2-9578 () and biphenyl-4-yl-methylammonium chlorides () highlight benzylamine derivatives’ versatility in targeting ion channels or neurotransmitter systems. The 2-methylphenoxy group may modulate receptor affinity or metabolic stability, warranting further investigation .

Biological Activity

4-(2-Methylphenoxy)benzylamine hydrochloride is an organic compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₄H₁₆ClNO

- Molecular Weight : 249.74 g/mol

- Structure : The compound features a benzylamine backbone substituted with a 2-methylphenoxy group, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-tumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various pathways, potentially involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from damage, suggesting a role in neurodegenerative disease management.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses include:

- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition : It could inhibit specific enzymes that play roles in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Methylphenoxy)benzylamine hydrochloride | C₁₄H₁₆ClNO | Substituent at para position; different activity profile |

| 2-(4-Methylphenoxy)benzylamine hydrochloride | C₁₄H₁₆ClNO | Substituent at ortho position; potential receptor binding differences |

| 3-(2-Methylphenoxy)benzylamine hydrochloride | C₁₄H₁₆ClNO | Variation at meta position; differing steric effects on activity |

The distinct substitution pattern of this compound influences its chemical reactivity and biological activity compared to these similar compounds.

Study on Anti-tumor Activity

A study published in a peer-reviewed journal explored the anti-tumor effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 25 µM, suggesting a dose-dependent effect on tumor growth inhibition.

Investigation into Anti-inflammatory Effects

Another research project investigated the anti-inflammatory properties of the compound using animal models of induced inflammation. The findings revealed that treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in inflammatory disease management.

Future Directions for Research

Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluating the safety and efficacy of the compound in human subjects for potential therapeutic applications.

- Exploration of Derivatives : Investigating structural modifications to enhance biological activity or reduce side effects.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methylphenoxy)benzylamine hydrochloride, and how do reaction conditions influence yield and purity?

Answer: Two primary synthetic strategies are employed:

- Suzuki-Miyaura Coupling : React 4-bromobenzylamine with 2-methylphenoxyboronic acid under palladium catalysis. Optimize yield (typically 60–80%) by adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent (toluene/ethanol mixtures), and base (Na₂CO₃) .

- Hydrochloride Salt Formation : Treat the free amine intermediate with HCl in dioxane or ethanol. Purity (>95%) is achieved via recrystallization in hot ethanol .

Key Considerations : - Moisture-sensitive intermediates require inert atmospheres.

- Excess HCl can lead to by-products; stoichiometric control is critical.

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Structural Confirmation :

- Salt Verification :

Q. What solvents and conditions optimize solubility for experimental use?

Answer:

- High Solubility : DMSO (>50 mg/mL), methanol (>30 mg/mL), and warm water (>10 mg/mL) .

- Low Solubility : Ethyl acetate, hexane (<1 mg/mL).

Stability Note : Aqueous solutions degrade within 48 hours at room temperature; store at -20°C in desiccated form .

Advanced Research Questions

Q. How does this compound interact with adrenergic receptors or ion channels?

Answer:

- Adrenergic α-Receptors : Competitive binding assays show IC₅₀ values of 12–18 μM, suggesting moderate antagonism. Compare to Phenoxybenzamine hydrochloride (IC₅₀ = 0.8 μM) .

- Na⁺ Channels : Electrophysiology studies (e.g., patch-clamp) reveal voltage-dependent blockade, reducing current amplitude by 40% at 10 μM .

Experimental Models : - In Vitro : HEK293 cells transfected with human α₁A-adrenoceptors .

- In Vivo : Rodent models for cardiovascular response profiling .

Q. How should researchers resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

Answer:

- Source Variability : Impurity profiles (e.g., residual Pd in Suzuki reactions) can alter bioactivity. Quantify via ICP-MS (<0.1 ppm acceptable) .

- Assay Conditions : Buffer pH (7.4 vs. 6.8) impacts ionization and receptor affinity. Standardize using HEPES buffer .

Recommendation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) .

Q. What stability considerations are critical for long-term storage?

Answer:

Q. What methodologies resolve enantiomers, and how does stereochemistry impact activity?

Answer:

- Chiral Separation : Use Chiralpak AD-H column (hexane:isopropanol 90:10) for baseline resolution (α = 1.32) .

- Biological Impact : (R)-enantiomer shows 5x higher α₁-adrenoceptor affinity than (S)-enantiomer in radioligand assays .

Synthesis Note : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee .

Q. What strategies ensure batch-to-batch consistency for pharmacological studies?

Answer:

- Impurity Profiling :

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.